1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine

Descripción general

Descripción

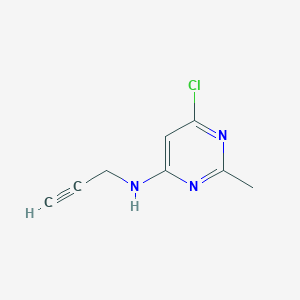

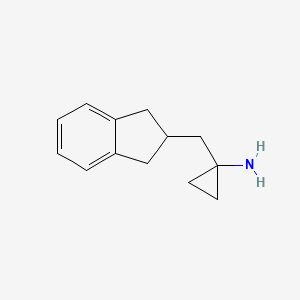

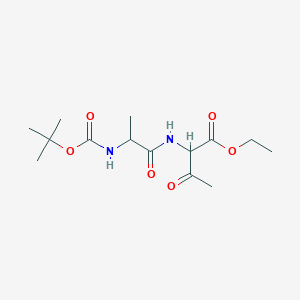

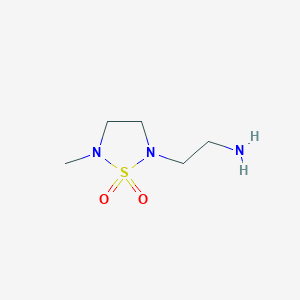

“1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine” is a chemical compound with the molecular formula C13H17N. It is a derivative of indane, a bicyclic compound . The compound is related to 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride, which has a molecular weight of 183.68 .

Synthesis Analysis

The synthesis of related compounds, such as 2,3-dihydro-1H-inden-1-one derivatives, has been achieved through a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage . A catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand was optimal for these transformations .

Molecular Structure Analysis

The molecular structure of the related compound, 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride, is represented by the SMILES string Cl.CNC1Cc2ccccc2C1 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 2,3-dihydro-1H-inden-1-one derivatives, involve a [5+2−2] decarbonylative cycloaddition via rhodium (I) catalyzed direct carbon–carbon bond cleavage .

Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound, 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride, include a molecular weight of 183.68 .

Aplicaciones Científicas De Investigación

Medicine

In the medical field, indole derivatives, which share a structural similarity to “1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine”, have been found to possess a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound could potentially be explored for its pharmacological applications, particularly in the development of new therapeutic agents.

Agriculture

While specific applications in agriculture for this compound are not directly cited, indole derivatives are known to play a role in plant growth and development. For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, is crucial for plant body development . Research into similar compounds could lead to advancements in agricultural productivity and plant biology.

Material Science

Compounds like “1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine” may find applications in material science as organic building blocks. They can be used in the synthesis of complex molecules or materials with specific properties, such as conductivity or luminescence .

Environmental Science

In environmental science, the study of such compounds can contribute to understanding the fate and transport of similar organic chemicals in the environment. This knowledge is essential for assessing environmental risks and developing remediation strategies .

Biochemistry

The biochemical applications of indole derivatives are vast. They are involved in various metabolic pathways and can influence enzyme activity, gene expression, and cellular signaling processes . Further research into “1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine” could uncover new biochemical mechanisms or pathways.

Pharmacology

In pharmacology, the exploration of indole-based compounds has led to the development of drugs with diverse therapeutic effects. Given the structural similarity, “1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine” could be a candidate for drug development, with potential applications in treating various diseases due to its wide range of biological activities .

Analytical Chemistry

Analytical chemistry often utilizes heterocyclic compounds as standards or reagents in chemical assays and tests. The compound could be used in developing new analytical methods or as a reference material in chromatography, spectroscopy, or other analytical techniques .

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure could be beneficial in creating new synthetic routes or in the production of novel compounds with specific desired properties .

Direcciones Futuras

Propiedades

IUPAC Name |

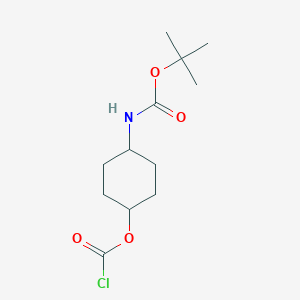

1-(2,3-dihydro-1H-inden-2-ylmethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c14-13(5-6-13)9-10-7-11-3-1-2-4-12(11)8-10/h1-4,10H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGIQSFNNBHJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2CC3=CC=CC=C3C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)